1-((tetrahydrofuran-2-yl)methyl)-1H-indole
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Overview
Description
1-((tetrahydrofuran-2-yl)methyl)-1H-indole is an organic compound that features a tetrahydrofuran ring attached to a methyl group, which is further connected to an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((tetrahydrofuran-2-yl)methyl)-1H-indole typically involves the reaction of indole with a tetrahydrofuran derivative. One common method is the alkylation of indole using (tetrahydrofuran-2-yl)methyl halides under basic conditions. The reaction can be carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and automated systems may also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-((tetrahydrofuran-2-yl)methyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrahydrofuran ring or the indole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
1-((tetrahydrofuran-2-yl)methyl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((tetrahydrofuran-2-yl)methyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1-((tetrahydrofuran-2-yl)methyl)pyrimidine: Similar structure with a pyrimidine ring instead of an indole ring.
1-((tetrahydrofuran-2-yl)methyl)piperazine: Contains a piperazine ring instead of an indole ring.
1-((tetrahydrofuran-2-yl)methyl)thiourea: Features a thiourea group instead of an indole ring.
Uniqueness
1-((tetrahydrofuran-2-yl)methyl)-1H-indole is unique due to the presence of both the tetrahydrofuran and indole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15NO |
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Molecular Weight |
201.26 g/mol |
IUPAC Name |
1-(oxolan-2-ylmethyl)indole |
InChI |
InChI=1S/C13H15NO/c1-2-6-13-11(4-1)7-8-14(13)10-12-5-3-9-15-12/h1-2,4,6-8,12H,3,5,9-10H2 |
InChI Key |
IDCPWMKXBKMJJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
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